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Mannose 6-Phosphate Receptor (6-MPR/IGF2R) Gene

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR), also known as the Insulin-
Like Growth Factor 2 Receptor (IGF2R), is a multifunctional type | transmembrane protein
encoded by the IGF2R gene.[1] This receptor plays a pivotal role in two distinct and critical
cellular processes. Primarily, it functions in the intracellular trafficking of newly synthesized
mannose 6-phosphate (M6P)-tagged lysosomal enzymes from the trans-Golgi network to the
lysosomes, a fundamental process for cellular homeostasis.[1][2] Secondly, it binds and
internalizes extracellular Insulin-Like Growth Factor 2 (IGF2), leading to its degradation and
thereby attenuating IGF2-mediated signaling.[1][3]

Evolutionary conservation refers to the maintenance of homologous sequences or functional
domains in the genomes of different species over evolutionary time. Studying the conservation
of the IGF2R gene provides profound insights into its fundamental biological importance, the
evolutionary pressures that have shaped its dual functions, and the structural basis for its
interactions. This technical guide provides a comprehensive overview of the evolutionary
conservation of the IGF2R gene, presenting quantitative data, detailed experimental protocols,
and visualizations of key pathways and workflows.

Genomic Organization and Protein Structure
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The IGF2R protein is a large, ~300 kDa glycoprotein characterized by a substantial N-terminal
extracytoplasmic region, a single transmembrane-spanning domain, and a relatively short C-
terminal cytoplasmic tail.[1][4]

o Extracytoplasmic Domain: This region is composed of 15 homologous, contiguous domains,
often referred to as Mannose 6-Phosphate Receptor Homology (MRH) domains.[2][5] Each
domain consists of approximately 147-150 amino acid residues and shares a similar (3-barrel
architecture with a conserved pattern of cysteine residues involved in disulfide bonding.[1][4]
[5] A notable feature is an insertion within domain 13 that folds into an independent
fibronectin type Il (FNII) module, which modulates the affinity of IGF2 binding.[4][6]

e Ligand Binding Sites: The dual functions of IGF2R are mediated by distinct binding sites.

o Mannose 6-Phosphate (M6P) Binding: The receptor possesses four identified M6P binding
sites, located within domains 3, 5, 9, and 15.[7][8] These sites exhibit different specificities;
for instance, domain 5 preferentially binds the phosphodiester M6P-N-acetylglucosamine
(GIcNAc), an intermediate in the M6P tagging pathway.[8]

o IGF2 Binding: The primary binding site for IGF2 is located within domain 11.[1][4]

o Cytoplasmic Tail: The short intracellular tail contains sorting signals, including a critical YSKV
motif, that mediate the receptor's internalization and trafficking through the endosomal-
lysosomal system.[5]

Table 1: Key Structural Features of the Human IGF2R
Protein

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://en.wikipedia.org/wiki/Insulin-like_growth_factor_2_receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC2206120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2787381/
https://en.wikipedia.org/wiki/Mannose_6-phosphate_receptor
https://en.wikipedia.org/wiki/Insulin-like_growth_factor_2_receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC2206120/
https://en.wikipedia.org/wiki/Mannose_6-phosphate_receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC2206120/
https://www.researchgate.net/publication/5802353_Structure_and_functional_analysis_of_the_IGF-IIIGF2R_interaction
https://pubmed.ncbi.nlm.nih.gov/19840944/
https://pubmed.ncbi.nlm.nih.gov/25573276/
https://pubmed.ncbi.nlm.nih.gov/25573276/
https://en.wikipedia.org/wiki/Insulin-like_growth_factor_2_receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC2206120/
https://en.wikipedia.org/wiki/Mannose_6-phosphate_receptor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Feature Description Reference(s)

CI-MPR, MPR1, CD222,

Aliases [1][3]
M6P/IGF2R

Size ~300 kDa [1]
Type | integral membrane

Structure P ] g [1]
protein

Extracytoplasmic Region 15 homologous MRH domains [1112]

M6P Binding Sites Domains 3, 5, 9, 15 [71[8]

IGF2 Binding Site Domain 11 [1114]

] ] ) Y SKYV motif for clathrin-
Cytoplasmic Tail Motifs [5]

mediated endocytosis

Phylogenetic Distribution and Conservation

The IGF2R gene is widely expressed in vertebrates, but its dual functionality is not universally
conserved. The primary function of M6P-dependent lysosomal enzyme trafficking is ancient
and highly conserved. In contrast, the ability to bind IGF2 is a more recent evolutionary
adaptation.

o Evolutionary Origin: The CI-MPR and the smaller, cation-dependent MPR (CD-MPR) are
believed to have evolved from a common ancestral gene.[5] The IGF2-binding function of the
CI-MPR, however, emerged coincidentally with the evolution of placental mammals.[4] The
CI-MPR in non-mammalian species, such as chickens and frogs (Xenopus), and in egg-
laying mammals (monotremes) like the platypus, does not bind IGF2.[4][9] This function is
present in marsupials (like the opossum) and eutherian mammals, where it plays a key role
in regulating fetal growth, a finding consistent with the parental conflict theory of genomic
imprinting.[1][9][10]

o Orthologs and Paralogs: Orthologs are genes in different species that evolved from a
common ancestral gene via speciation, while paralogs are genes related by duplication
within a genome.[11][12] The IGF2R gene in humans and the Igf2r gene in mice are
orthologs, retaining the same fundamental dual functions.[11][13] The CD-MPR can be
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considered a distant paralog of the CI-MPR, having diverged through an ancient gene
duplication event.[14]

Table 2: Cross-Species Comparison of IGF2R Protein

Sequence ldentity

Protein Sequence Identity

Species Comparison Note
(%)
High conservation of overall
Human vs. Mouse ~88% )
structure and function.
] Reflects close mammalian
Human vs. Bovine ~90% ] ) ]
evolutionary relationship.
Conservation is high, but the
Human vs. Chicken ~75% chicken ortholog lacks the
IGF2 binding function.
Demonstrates conservation of
Human vs. Zebrafish ~65% the core M6P-binding function

in vertebrates.

Note: Percentages are approximate and can vary based on the specific isoforms and alignment
algorithms used. The data reflects the general degree of conservation.
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Caption: Phylogenetic relationship of the IGF2R gene.

Conservation of Functional Domains

The evolutionary conservation of IGF2R is most evident when examining its functional domains
at the amino acid level.
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» M6P-Binding Domains (3, 5, 9, 15): The residues essential for coordinating the M6P moiety
—specifically a glutamine (Q), an arginine (R), a glutamic acid (E), and a tyrosine (Y)—are
highly conserved across all vertebrate CI-MPRs studied, including those from zebrafish and
humans.[15] This strict conservation underscores the ancient and indispensable role of the
receptor in lysosomal trafficking.[15]

e IGF2-Binding Domain (11): The evolution of IGF2 binding in mammals involved key
mutations within domain 11 that created a specific hydrophobic pocket for the IGF2 ligand.[4]
[6] While the overall MRH fold of domain 11 is conserved, these specific residues that confer
high-affinity IGF2 binding are present only in therian mammals (marsupials and eutherians).
[10]

Table 3: Conservation of Key Ligand-Binding Residues
In IGF2R Domains

. . . Conservation
Domain Key Residue(s) Function

Status
. Highly conserved
3,59 Gln, Arg, Glu, Tyr MG6P recognition
across vertebrates[15]
) o Conserved in therian
Phel9, Leu53 (of High-affinity IGF2 ]
11 mammals; absent in

IGF2) binding pocket binding
non-mammals[4][6]

Conserved Tyr and N Conserved across
15 MG6P recognition
Arg vertebrates[8]

Experimental Methodologies

Investigating the evolutionary conservation of a gene like IGF2R requires a combination of
bioinformatic and experimental approaches.

Protocol 1: In Silico Analysis of Sequence and Domain
Conservation

Objective: To identify IGF2R orthologs and paralogs, analyze sequence conservation, and
construct a phylogenetic tree.
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Methodology:

e Sequence Retrieval: Obtain full-length protein sequences for IGF2R from various species
(e.g., Homo sapiens, Mus musculus, Gallus gallus, Danio rerio) from databases like NCBI
Gene or UniProt.[16]

e Multiple Sequence Alignment (MSA): Align the retrieved sequences using a robust algorithm
such as Clustal Omega or MUSCLE. This step is crucial for identifying conserved regions
and residues.[16][17]

o Conserved Domain Identification: Submit the sequences to a conserved domain search tool,
like the NCBI Conserved Domain Database (CDD), to annotate the 15 MRH domains and
other features across all species.[18][19]

e Phylogenetic Tree Construction: Use the multiple sequence alignment to generate a
phylogenetic tree.

o Distance-Matrix Methods (e.g., Neighbor-Joining): Fast methods based on the genetic
distance between sequence pairs.[20][21]

o Character-Based Methods (e.g., Maximum Likelihood, Bayesian Inference): More
computationally intensive methods that evaluate the probability of the observed
sequences under specific evolutionary models, generally yielding more accurate trees.[21]
[22]

e Tree Visualization: Use software like FigTree or online tools to visualize and annotate the
phylogenetic tree.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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